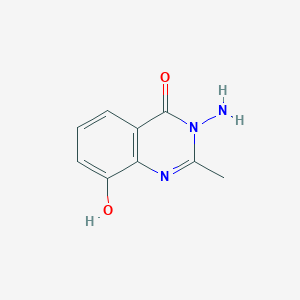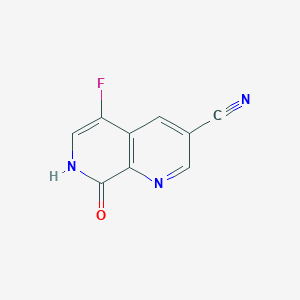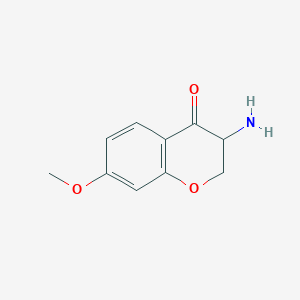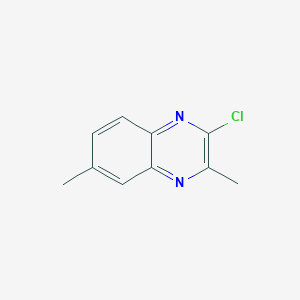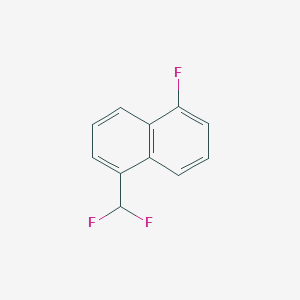
1-(Difluoromethyl)-5-fluoronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-5-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group and a fluorine atom attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-fluoronaphthalene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts such as nickel or palladium to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide in the presence of suitable catalysts. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 1-(Difluoromethyl)-5-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Methyl-substituted naphthalenes
Substitution: Halogenated or nitrated naphthalenes
科学研究应用
1-(Difluoromethyl)-5-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
作用机制
The mechanism of action of 1-(Difluoromethyl)-5-fluoronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom’s electronegativity can also affect the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
- 1-(Trifluoromethyl)-5-fluoronaphthalene
- 1-(Difluoromethyl)-2-fluoronaphthalene
- 1-(Difluoromethyl)-5-chloronaphthalene
Comparison: 1-(Difluoromethyl)-5-fluoronaphthalene is unique due to the specific positioning of the difluoromethyl and fluorine groups on the naphthalene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to 1-(Trifluoromethyl)-5-fluoronaphthalene, the difluoromethyl group provides different electronic and steric effects, potentially leading to distinct chemical and biological properties .
属性
分子式 |
C11H7F3 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-5-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,11H |
InChI 键 |
ANGNGMADHNMCKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


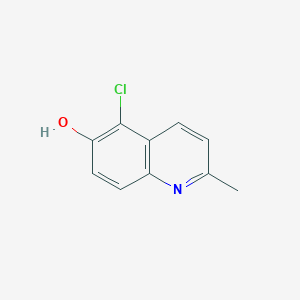
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904022.png)


![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B11904036.png)
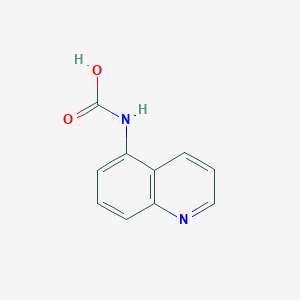
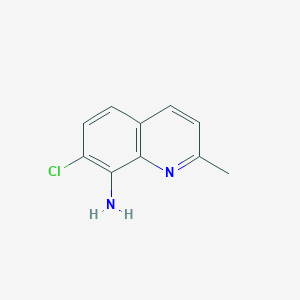
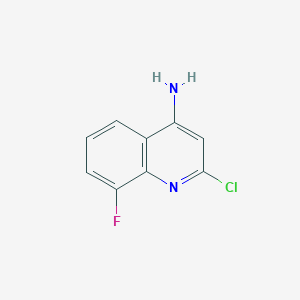
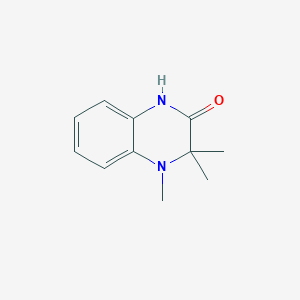
![7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B11904060.png)
